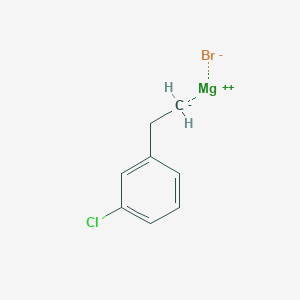
4-Bromo-2-(prop-1-yn-1-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(prop-1-yn-1-yl)pyridine is an organic compound with the molecular formula C8H6BrN. It is a brominated pyridine derivative, characterized by the presence of a bromine atom at the 4-position and a prop-1-yn-1-yl group at the 2-position of the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.
Wirkmechanismus
Target of Action
It’s known that terminal alkynes, such as prop-1-yn-1-yl, can undergo oxidative alkyne–alkyne coupling under certain conditions . This suggests that the compound might interact with biological targets that can catalyze or facilitate such reactions.
Mode of Action
For instance, it might undergo oxidative alkyne–alkyne coupling, leading to the formation of polymers with bimodal molecular weight distributions .
Biochemical Pathways
Given the potential for oxidative alkyne–alkyne coupling , it’s possible that the compound could influence pathways involving oxidative stress or redox reactions.
Result of Action
The potential for oxidative alkyne–alkyne coupling suggests that the compound could induce changes in cellular redox status or oxidative stress responses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(prop-1-yn-1-yl)pyridine typically involves the bromination of 2-(prop-1-yn-1-yl)pyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 4-position of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound involve large-scale bromination reactions using automated systems to control temperature, pressure, and reactant concentrations. These methods ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-(prop-1-yn-1-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium salts of nucleophiles, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like tetrahydrofuran (THF) or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds or alkynyl-substituted pyridines .
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(prop-1-yn-1-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It is involved in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(prop-1-yn-1-yl)pyridine: Lacks the bromine atom at the 4-position.
4-Bromo-2-methylpyridine: Has a methyl group instead of the prop-1-yn-1-yl group at the 2-position.
4-Bromo-2-(prop-2-yn-1-yl)pyridine: Similar structure but with a different alkyne substituent.
Eigenschaften
IUPAC Name |
4-bromo-2-prop-1-ynylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c1-2-3-8-6-7(9)4-5-10-8/h4-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGGCQGCVAYHEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=NC=CC(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-METHYLPIPERAZINO)METHYL]PHENYLMAGNESIUM BROMIDE](/img/structure/B6333957.png)



![4-[(4-METHYLPIPERAZINO)METHYL]PHENYLMAGNESIUM BROMIDE](/img/structure/B6333994.png)







